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molecular formula C14H21ClN4O2S B2409990 tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 932046-78-1

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B2409990
M. Wt: 344.86
InChI Key: IIEXFEUXRIRMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326715B2

Procedure details

4,6-Dichloro-2-methylsulfanylpyrimidine (10 g) was dissolved in dichloromethane (200 ml) and triethylamine (20.6 g) was added. The mixture was stirred at room temperature and piperazine-1-carboxylic acid tert-butyl ester (9.54 g) was added in portions. The mixture was stirred at room temperature overnight. Mixture was washed with water (200 ml) then brine (100 ml). The organic layer was dried (MgSO4) then evaporated under reduced pressure to afford 4-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (17.9 g) as a white solid. 1H NMR (CDCl3): δ 6.11 (s, 1H), 3.58 (m, 4H), 3.44 (m, 4H), 2.42 (s, 3H), 1.41 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.C(N(CC)CC)C.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19]>ClCCl>[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][N:28]([C:2]2[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=2)[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.54 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Mixture was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC(=NC(=C1)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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